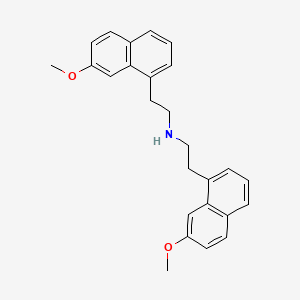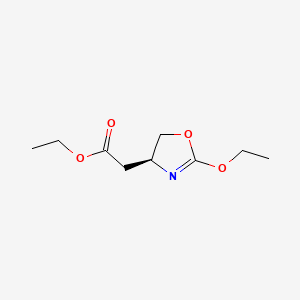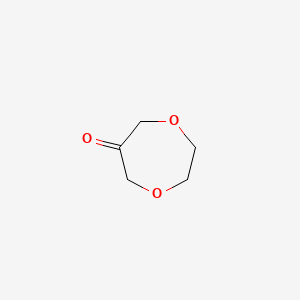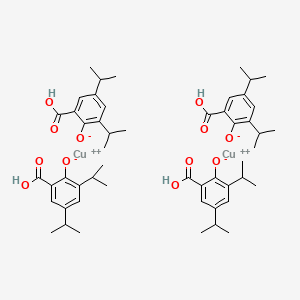
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine: is a chemical compound with the molecular formula C26H27NO2. It is known for its unique structure, which includes two 7-methoxynaphthalene groups attached to an ethylamine backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine typically involves the reaction of 7-methoxynaphthalene with ethylamine under controlled conditions. The process may include steps such as:
Nitration: of 7-methoxynaphthalene to introduce nitro groups.
Reduction: of the nitro groups to amines.
Alkylation: of the resulting amines with ethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: It can participate in substitution reactions, where functional groups on the naphthalene rings are replaced with other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various halogenating agents and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce fully hydrogenated derivatives .
科学的研究の応用
Chemistry: In chemistry, Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites of proteins and nucleic acids .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways in diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials .
作用機序
The mechanism of action of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine involves its interaction with specific molecular targets. It may bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function and behavior .
類似化合物との比較
- Bis(2-(7-hydroxynaphthalen-1-yl)ethyl)amine
- Bis(2-(7-ethoxynaphthalen-1-yl)ethyl)amine
- Bis(2-(7-methylnaphthalen-1-yl)ethyl)amine
Comparison: Compared to these similar compounds, Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is unique due to the presence of methoxy groups on the naphthalene rings. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties .
特性
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22/h3-12,17-18,27H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUEBDMUQNUNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)



![2,3',4,5',6-Pentakis(dihydrogen phosphate)[1,1'-biphenyl]-2,3',4,5',6-pentol](/img/new.no-structure.jpg)

![N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine](/img/structure/B569425.png)



![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
